Furfuryl 3-mercapto-2-methylpropionate
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Overview
Description
Furfuryl 3-mercapto-2-methylpropionate is an organic compound with the molecular formula C9H12O3S. It is a derivative of furfural and contains both a furan ring and a mercapto group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfuryl 3-mercapto-2-methylpropionate can be synthesized through the esterification of 3-mercapto-2-methylpropionic acid with furfuryl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Furfuryl 3-mercapto-2-methylpropionate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furfuryl derivatives.
Scientific Research Applications
Furfuryl 3-mercapto-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of furfuryl 3-mercapto-2-methylpropionate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Furfuryl alcohol: Similar structure but lacks the mercapto group.
3-Mercapto-2-methylpropionic acid: Contains the mercapto group but lacks the furan ring.
Furfuryl acetate: Contains the furan ring but has an acetate group instead of the mercapto group.
Uniqueness
Furfuryl 3-mercapto-2-methylpropionate is unique due to the presence of both the furan ring and the mercapto group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Properties
CAS No. |
93859-18-8 |
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Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
furan-2-ylmethyl 2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C9H12O3S/c1-7(6-13)9(10)12-5-8-3-2-4-11-8/h2-4,7,13H,5-6H2,1H3 |
InChI Key |
FOOVFONKSXVRGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(=O)OCC1=CC=CO1 |
Origin of Product |
United States |
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